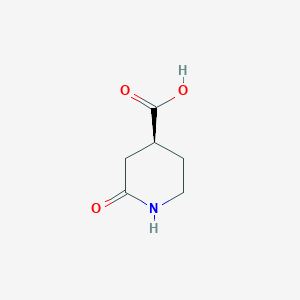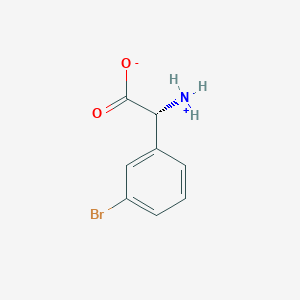
N-Fmoc-2-methylbenzyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-2-methylbenzyl-glycine is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is substituted with a 2-methylbenzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-methylbenzyl-glycine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Substitution of the Side Chain: The protected glycine is then reacted with 2-methylbenzyl bromide in the presence of a base like potassium carbonate to introduce the 2-methylbenzyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids derived from the 2-methylbenzyl group.
Reduction: Reduced forms of the Fmoc group, although less common.
Substitution: Free amino acid after Fmoc deprotection.
Aplicaciones Científicas De Investigación
N-Fmoc-2-methylbenzyl-glycine is widely used in:
Chemistry: As a building block in peptide synthesis and for the preparation of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The primary mechanism of action for N-Fmoc-2-methylbenzyl-glycine involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
N-Fmoc-glycine: Similar in structure but lacks the 2-methylbenzyl group.
N-Fmoc-phenylalanine: Contains a phenyl group instead of the 2-methylbenzyl group.
N-Fmoc-alanine: Contains a methyl group instead of the 2-methylbenzyl group.
Uniqueness: N-Fmoc-2-methylbenzyl-glycine is unique due to the presence of the 2-methylbenzyl group, which can impart different chemical properties and reactivity compared to other Fmoc-protected amino acids .
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methylphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-8-2-3-9-18(17)14-26(15-24(27)28)25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRHLAWFLXSRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B8059202.png)

![[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanamine](/img/structure/B8059213.png)




![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8059235.png)



